molecular formula C13H16O5 B8356072 Benzyl 4,4-dimethoxy-3-oxobutanoate

Benzyl 4,4-dimethoxy-3-oxobutanoate

Cat. No.: B8356072
M. Wt: 252.26 g/mol
InChI Key: CLYYBCYEPIRJCL-UHFFFAOYSA-N
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Description

Benzyl 4,4-dimethoxy-3-oxobutanoate is an organic compound with the molecular formula C13H16O5. It is a derivative of butanoic acid and is characterized by the presence of benzyl and dimethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4,4-dimethoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxy-3-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: this compound can be oxidized to benzyl 4,4-dimethoxy-3-oxobutanoic acid.

    Reduction: Reduction can yield benzyl 4,4-dimethoxy-3-hydroxybutanoate.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 4,4-dimethoxy-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The benzyl and dimethoxy groups may influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-dimethoxy-3-oxobutanoate
  • Ethyl 4,4-dimethoxy-3-oxobutanoate
  • Propyl 4,4-dimethoxy-3-oxobutanoate

Uniqueness

Benzyl 4,4-dimethoxy-3-oxobutanoate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

benzyl 4,4-dimethoxy-3-oxobutanoate

InChI

InChI=1S/C13H16O5/c1-16-13(17-2)11(14)8-12(15)18-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3

InChI Key

CLYYBCYEPIRJCL-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CC(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.68 g (14.1 mmol) of ethyl 4,4-dimethoxy-3-oxo-butyrate, 3.62 ml (34.9 mmol) of benzyl alcohol and 244 mg (2.0 mmol) of 4-dimethylaminopyridine were heated under reflux in 40 ml of toluene for three nights. A phosphate buffer solution was added to the obtained reaction solution. After the extraction with ethyl acetate, the organic layer was washed with a saturated aqueous salt solution and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by the silica gel chromatography (hexane/ethyl acetate=9:1) to obtain the title compound.
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
3.62 mL
Type
reactant
Reaction Step One
Quantity
244 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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